tert-Butylhydrazine
Overview
Description
tert-Butylhydrazine: is an organic compound with the chemical formula (CH₃)₃CNHNH₂. It is a derivative of hydrazine where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
tert-Butylhydrazine is a non-steroidal ecdysone agonist . Its primary targets are the ecdysteroid receptors (EcRs) in insects . These receptors play a crucial role in insect molting and development .
Mode of Action
This compound mimics the natural insect molting hormones or ecdysteroids . It binds competitively to the ecdysteroid receptors, thereby introducing a new class of insect growth regulators (IGRs) exhibiting a novel mode of action .
Biochemical Pathways
The interaction of this compound with ecdysteroid receptors affects the normal molting process in insects . This disruption in the biochemical pathway leads to inhibited feeding, accelerated molting, and reduced reproduction .
Pharmacokinetics
The rate of pu(iv) reduction with this compound in an hno3 solution is described by the equation -d[pu(iv)]/dt = k[pu(iv)]2[(ch3)3cn2h 4 + ]/[h+], where k = 694 ⊥ 30 l mol−1 min−1 at 50°C . This suggests that the compound may have specific ADME properties that impact its bioavailability and efficacy.
Result of Action
The result of this compound’s action is the disruption of normal insect development. By mimicking ecdysteroids and binding to ecdysteroid receptors, it interferes with the normal molting process, leading to inhibited feeding, accelerated molting, and reduced reproduction in insects .
Biochemical Analysis
Biochemical Properties
tert-Butylhydrazine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating nucleophilic N-N exchange reactions. For instance, this compound hydrochloride is used in the synthesis of diphosphinohydrazines and pyrazole derivatives . These interactions are crucial for the formation of complex organic molecules, highlighting the compound’s importance in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular function includes modulation of oxidative stress and neuroinflammation, which are critical in the development of brain diseases . By altering these cellular processes, this compound can influence cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound hydrochloride is used in the synthesis of insect growth regulators, indicating its role in enzyme modulation . Additionally, the compound can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo temperature-dependent transformations, affecting its biochemical activity . Understanding these temporal effects is essential for optimizing its use in research and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and modulation of oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. For example, this compound hydrochloride is used in the synthesis of complex organic molecules, indicating its role in metabolic processes . Understanding these pathways is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be distributed within various cellular compartments, affecting its overall function . These interactions are essential for understanding the compound’s transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound hydrochloride can localize to specific cellular regions, influencing its biochemical effects . Understanding these localization mechanisms is crucial for optimizing the compound’s use in research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylhydrazine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol . Another method involves the reduction of tert-butyl azide using lithium aluminum hydride (LiAlH₄) as a reducing agent .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of tert-butylamine with hydrazine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl azide.
Reduction: It can be reduced to form tert-butylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
- Various substituted hydrazines from nucleophilic substitution .
tert-Butyl azide: from oxidation.
tert-Butylamine: from reduction.
Scientific Research Applications
Chemistry: tert-Butylhydrazine is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of pyrazoles, which are important intermediates in drug synthesis .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce hydrazine functional groups into proteins and nucleic acids, facilitating the study of their structure and function .
Medicine: this compound derivatives have been investigated for their potential therapeutic applications. Some derivatives exhibit antitumor and antiviral activities, making them promising candidates for drug development .
Industry: In the agrochemical industry, this compound is used in the synthesis of insect growth regulators and herbicides. It is also employed in the production of polymers and other specialty chemicals .
Comparison with Similar Compounds
Phenylhydrazine: Similar to tert-butylhydrazine but with a phenyl group instead of a tert-butyl group.
Dimethylhydrazine: Contains two methyl groups instead of a tert-butyl group.
Hydrazine: The parent compound with no substituents.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it particularly useful in selective reactions where steric effects play a crucial role .
Properties
IUPAC Name |
tert-butylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNAPSBHXFMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185875 | |
Record name | Hydrazine, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32064-67-8 | |
Record name | (1,1-Dimethylethyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32064-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032064678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While tert-Butylhydrazine itself is not typically the primary focus of the provided research, its derivatives, particularly diacylhydrazines, exhibit interesting biological activity. For instance, 1,2-dibenzoyl-1-tert-butylhydrazine (RH-5849) acts as a non-steroidal ecdysone agonist. It mimics the action of 20-hydroxyecdysone, the molting hormone in insects, by binding to ecdysone receptors. [] This interaction disrupts the normal molting process, leading to premature and often lethal molting in various insect species, including Spodoptera littoralis and Chilo suppressalis. [, , ] This mechanism makes RH-5849 and related compounds promising candidates for insect growth regulators. [, ]
ANone: - Molecular Formula: (CH3)3CNHNH2- Molecular Weight: 88.15 g/mol
ANone: The provided research primarily focuses on the synthesis and biological applications of this compound derivatives rather than its own material compatibility and stability. Therefore, information on these aspects is limited within these papers.
A: Computational methods are valuable in understanding the structure-activity relationship (SAR) of this compound derivatives. Molecular modeling studies on substituted dibenzoyl-1-tert-butylhydrazines (SBH) revealed a relationship between their larvicidal activity and the spatial arrangement of specific atoms within the molecule. [] This type of analysis helps to design more potent and selective insecticides.
ANone: SAR studies on dibenzoyl-1-tert-butylhydrazines highlight the importance of specific structural features for insecticidal activity:
- Distance between carbonyl oxygen and benzene ring: A parabolic relationship exists between larvicidal activity and the distance (r) between the carbonyl oxygen of group A and the connecting carbon of the substituted benzene ring B in specific conformations. []
- Disubstitution patterns: 2,3-, 2,5-, and 2,6-disubstitutions on the benzene ring negatively affect larvicidal activity. []
A: A significant milestone in the research of this compound derivatives was the discovery of RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine) as a non-steroidal ecdysone agonist. [] This finding opened new avenues for developing environmentally benign insect growth regulators with a novel mode of action. Subsequent research focused on understanding its structure-activity relationship, leading to the synthesis of more potent and selective analogs. [, , ]
A: The research on this compound derivatives showcases a synergy between synthetic organic chemistry, biochemistry, and entomology. This interdisciplinary approach has allowed for the design, synthesis, and biological evaluation of novel insecticidal agents with specific molecular targets. [, , ] Further collaborations could explore the potential of these compounds in other fields, such as medicinal chemistry, for developing new therapeutic agents.
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